

# Synthesis Pathway of Flufiprole: A Technical Guide

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## Compound of Interest

Compound Name: *Flufiprole*

Cat. No.: *B607467*

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This in-depth technical guide provides a comprehensive overview of the synthesis pathway for **Flufiprole**, a phenylpyrazole insecticide. The synthesis is analogous to that of its well-known counterpart, Fipronil, and involves a multi-step process commencing with the formation of a substituted pyrazole core, followed by the introduction and modification of a sulfur-containing functional group, and culminating in the N-alkylation of the 5-amino position. This document outlines the key transformations, provides plausible experimental protocols for each step, presents relevant quantitative data in a structured format, and includes visualizations of the synthetic route.

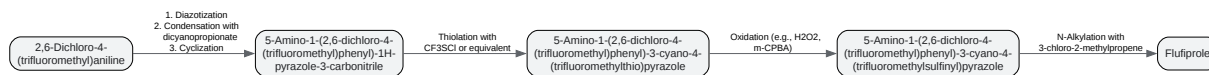
## Overview of the Synthesis Pathway

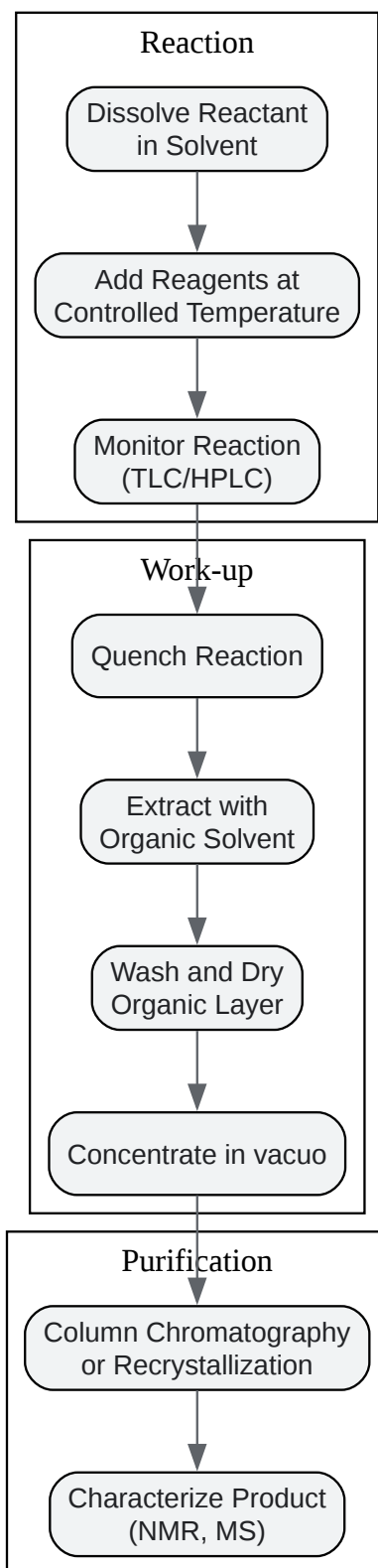
The synthesis of **Flufiprole** can be logically divided into four principal stages:

- **Pyrazole Core Formation:** Construction of the central 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile scaffold.
- **Thiolation:** Introduction of a trifluoromethylthio group at the 4-position of the pyrazole ring.
- **Oxidation:** Conversion of the trifluoromethylthioether to the corresponding trifluoromethylsulfinyl group.

- N-Alkylation: Introduction of the characteristic (2-methylprop-2-en-1-yl)amino side chain at the 5-position of the pyrazole.

The overall synthetic scheme is depicted below.





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